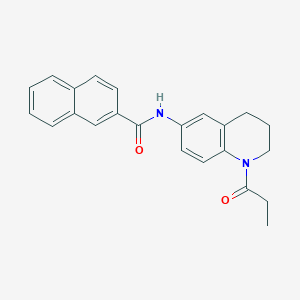

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-22(26)25-13-5-8-18-15-20(11-12-21(18)25)24-23(27)19-10-9-16-6-3-4-7-17(16)14-19/h3-4,6-7,9-12,14-15H,2,5,8,13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYQRYXMTAHAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its biological relevance. The structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide |

| Molecular Formula | C_{19}H_{20}N_{2}O_{2} |

| Molecular Weight | 312.38 g/mol |

| CAS Number | 953938-58-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways.

- Receptor Modulation : It can modulate receptor activities associated with cell signaling pathways, particularly those related to cancer and autoimmune diseases.

Anti-inflammatory Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit potent anti-inflammatory effects. A study highlighted the ability of tetrahydroquinoline derivatives to inhibit LPS-induced NF-κB transcriptional activity significantly. Among the synthesized compounds, some exhibited inhibition rates up to 53 times greater than reference compounds in various human cancer cell lines .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several human cancer cell lines. Notably:

- Cell Lines Tested : NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15.

- Findings : Certain derivatives demonstrated significant cytotoxicity and selective inhibition against these cancer cell lines .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being investigated for their neuroprotective properties. The structural similarity to melatonin suggests potential interactions with melatonin receptors, which could lead to protective effects in neurodegenerative diseases .

Study 1: NF-κB Inhibition

A study conducted on a series of tetrahydroquinoline derivatives revealed that specific modifications led to enhanced inhibitory effects on NF-κB activity. The most potent compound exhibited a remarkable IC50 value compared to standard inhibitors .

Study 2: Anticancer Efficacy

In vitro studies demonstrated that certain derivatives showed cytotoxicity in various human cancer cell lines. For instance, one derivative was found to have an IC50 value significantly lower than established chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-propionyl-THQ-6-yl)-2-naphthamide are compared below with related compounds, focusing on core modifications, substituent effects, and biological implications.

Table 1: Key Structural and Functional Comparisons

Structural and Pharmacological Insights

Core Flexibility vs. Rigidity: The THQ core in N-(1-propionyl-THQ-6-yl)-2-naphthamide provides partial saturation, balancing rigidity for target engagement and flexibility for metabolic stability. Compound 15c (THQ with naphthalen-2-ylmethyl) demonstrates that bulkier substituents at position 6 increase μ-opioid receptor affinity but may compromise selectivity due to off-target hydrophobic interactions .

Substituent Effects :

- Propionyl vs. Acetyl : The propionyl group in the target compound likely enhances solubility compared to acetyl (as in some THQ derivatives), reducing crystallinity and improving bioavailability .

- 2-Naphthamide vs. Other Amides : The 2-naphthamide group’s planar structure enables π-π stacking with aromatic residues in enzyme active sites (e.g., PLD in VU0155056), whereas aliphatic amides (e.g., QOD’s ethanediamide) prioritize hydrogen bonding and linker flexibility .

For example:

- QOD’s dual protease inhibition highlights the THQ scaffold’s adaptability for multi-target engagement .

- VU0155056’s PLD inhibition underscores the 2-naphthamide’s role in blocking lipid-binding domains .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels THQ derivatives in and , involving propionylation of a THQ precursor followed by amide coupling with 2-naphthoic acid. This contrasts with VU0155056’s more complex benzimidazolone-piperidine synthesis .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide?

Category: Basic

Answer:

The synthesis typically involves coupling the tetrahydroquinoline scaffold with the naphthamide moiety. Key steps include:

- Acylation: Reacting 6-amino-1,2,3,4-tetrahydroquinoline with propionic anhydride under mild conditions (25–40°C) in dichloromethane (DCM) or toluene, using triethylamine (TEA) as a catalyst to form the 1-propionyl intermediate .

- Amide Bond Formation: Coupling the intermediate with 2-naphthoyl chloride in DCM or dimethylformamide (DMF) at room temperature for 2–6 hours, with TEA to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .

How can the molecular structure and purity of this compound be validated?

Category: Basic

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy: Confirm proton environments (e.g., propionyl CH₃ at δ 1.2–1.4 ppm, naphthamide aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy: Identify amide C=O stretches (~1670 cm⁻¹) and NH bends (~3300 cm⁻¹) .

- X-ray Crystallography: Refine crystal structures using SHELXL (for small-molecule resolution) or Mercury CSD (visualization of packing interactions) .

What physicochemical properties are critical for experimental design involving this compound?

Category: Basic

Answer:

Key properties include:

| Property | Typical Value/Behavior | Evidence Source |

|---|---|---|

| LogP | ~4.7 (moderate lipophilicity) | |

| Solubility | Soluble in DCM, DMF; poor in water | |

| Hydrogen Bonding | 4 acceptors, 1 donor | |

| These influence solvent selection for reactions and bioavailability assays. |

How can researchers design experiments to study interactions between this compound and biological targets?

Category: Advanced

Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes/receptors) on a chip to measure binding kinetics (Ka/Kd) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Docking: Use tools like AutoDock Vina to predict binding modes, guided by structural analogs in the Cambridge Structural Database (CSD) .

What strategies resolve contradictions in reported biological activity data for this compound?

Category: Advanced

Answer:

- Dose-Response Curves: Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Validation: Use positive/negative controls (e.g., known enzyme inhibitors) to rule out false positives .

- Metabolic Stability Testing: Incubate with liver microsomes to assess degradation rates that may explain variability .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Category: Advanced

Answer:

- Substituent Variation: Modify the propionyl group (e.g., replace with acetyl or benzoyl) to alter steric/electronic effects .

- Bioisosteric Replacement: Substitute the naphthamide with sulfonamide or triazole moieties to enhance target affinity .

- Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to correlate substituent properties with activity .

What advanced analytical methods are recommended for characterizing degradation products?

Category: Advanced

Answer:

- High-Resolution Mass Spectrometry (HRMS): Identify fragment ions with <5 ppm mass error .

- HPLC-MS/MS: Separate degradation products using C18 columns (acetonitrile/water gradient) and characterize via fragmentation patterns .

- Stability-Indicating Assays: Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation .

How can computational tools predict this compound’s crystallographic behavior?

Category: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.